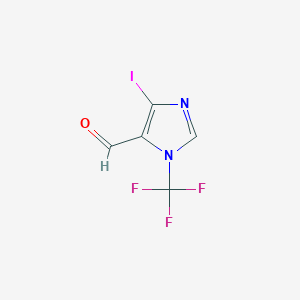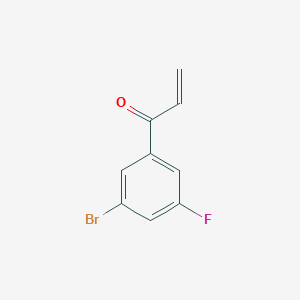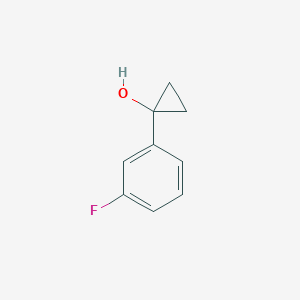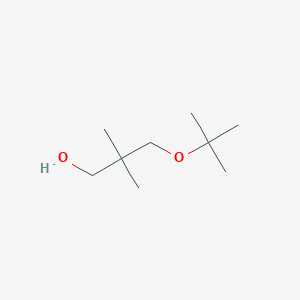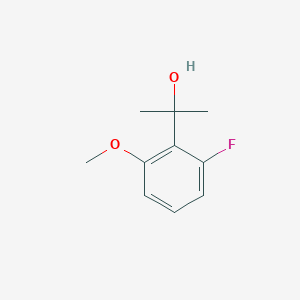
6-Quinolinepropanol, beta-amino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(quinolin-6-yl)propan-1-ol is an organic compound that features a quinoline ring attached to a propanol backbone with an amino group at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3-(quinolin-6-yl)propan-1-ol involves the following steps:
Starting Material: The synthesis begins with quinoline-6-carbaldehyde.
Aldol Condensation: Quinoline-6-carbaldehyde undergoes aldol condensation with glycine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield 2-Amino-3-(quinolin-6-yl)propan-1-ol.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-(quinolin-6-yl)propan-1-ol may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-Amino-3-(quinolin-6-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the quinoline ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce substituents at the amino group.
Major Products
Oxidation: Formation of 2-Amino-3-(quinolin-6-yl)propan-1-one.
Reduction: Formation of 2-Amino-3-(quinolin-6-yl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-Amino-3-(quinolin-6-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Potential use in the development of new materials and catalysts.
作用机制
The mechanism by which 2-Amino-3-(quinolin-6-yl)propan-1-ol exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, potentially influencing synaptic plasticity and neuronal communication.
相似化合物的比较
Similar Compounds
2-Amino-3-(quinolin-4-yl)propan-1-ol: Similar structure but with the quinoline ring attached at the fourth position.
2-Amino-3-(quinolin-8-yl)propan-1-ol: Quinoline ring attached at the eighth position.
2-Amino-3-(quinolin-2-yl)propan-1-ol: Quinoline ring attached at the second position.
Uniqueness
2-Amino-3-(quinolin-6-yl)propan-1-ol is unique due to its specific attachment of the quinoline ring at the sixth position, which may confer distinct chemical and biological properties compared to its analogs. This unique positioning can influence the compound’s reactivity, binding affinity, and overall biological activity.
属性
CAS 编号 |
856602-44-3 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-amino-3-quinolin-6-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-11(8-15)7-9-3-4-12-10(6-9)2-1-5-14-12/h1-6,11,15H,7-8,13H2 |
InChI 键 |
HTNKMYOVYSAMTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)CC(CO)N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


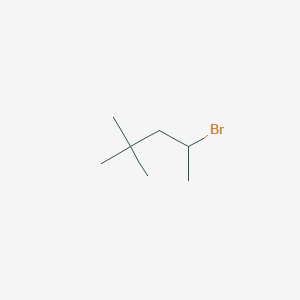
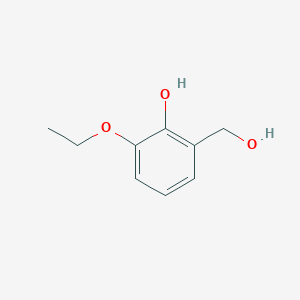
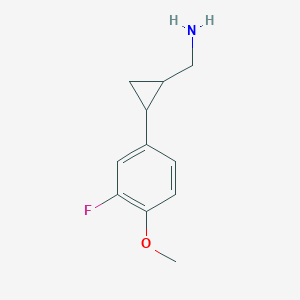
![O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine](/img/structure/B15322173.png)
![3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
